molecular formula C23H18ClFN6O2 B11692017 N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11692017
M. Wt: 464.9 g/mol
InChI Key: CDGRRVAZXRIERM-LGJNPRDNSA-N
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Description

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorofluorobenzyl group, a phenylmethylidene group, and a tetrazolylacetohydrazide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde to form the benzyl ether intermediate. This intermediate is further reacted with hydrazine derivatives to introduce the acetohydrazide group. The final step involves the formation of the tetrazole ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N-[(E)-[4-(Methoxyphenyl)methylidene]-2-aminobenzamide

Uniqueness

N’-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorofluorobenzyl group enhances its potential for interactions with biological targets, while the tetrazole ring provides stability and resistance to metabolic degradation.

Properties

Molecular Formula

C23H18ClFN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C23H18ClFN6O2/c24-20-7-4-8-21(25)19(20)15-33-18-11-9-16(10-12-18)13-26-27-22(32)14-31-29-23(28-30-31)17-5-2-1-3-6-17/h1-13H,14-15H2,(H,27,32)/b26-13+

InChI Key

CDGRRVAZXRIERM-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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